molecular formula C13H24N2O2 B2944780 Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate CAS No. 2408957-87-7

Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate

Cat. No.: B2944780
CAS No.: 2408957-87-7
M. Wt: 240.347
InChI Key: DLIVFKGFNUBWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate is a specialized bicyclic carbamate derivative of significant interest in medicinal and synthetic chemistry. This compound features a fused cyclopentane-pyridine (octahydrocyclopenta[c]pyridine) scaffold protected by a tert-butoxycarbonyl (Boc) group. The saturated, rigid bicyclic structure and the presence of the Boc-protected secondary amine make it a valuable synthetic intermediate, particularly in the synthesis of more complex active pharmaceutical ingredients (APIs). Its primary research application lies in serving as a key building block for the construction of novel molecules. The Boc group can be readily removed under mild acidic conditions to reveal a reactive secondary amine, which can then be further functionalized. This makes the compound exceptionally useful for scaffold decoration in drug discovery programs and for exploring structure-activity relationships. The octahydrocyclopenta[c]pyridine core is a privileged structure found in compounds with various biological activities, and this reagent allows researchers to efficiently incorporate this scaffold into their targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-9-5-4-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIVFKGFNUBWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclopenta[c]pyridine core

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize the formation of by-products.

Chemical Reactions Analysis

Epimerization and Stability

The trans-isomer formed during photocyclization undergoes rapid epimerization to the thermodynamically stable cis-isomer under mild conditions (e.g., silica gel or trifluoroacetic acid) . In contrast, base-mediated epimerization (e.g., NaH) leads to unexpected oxygenation at C4a due to air exposure .

Comparative Epimerization Pathways:

ConditionResult
Silica gel (1 h)Complete conversion to cis-isomer
TFA (3 h, 2 equiv)Complete epimerization
NaH (THF, air)C4a-hydroxylation (cis-C4a-OH product)

Post-Cyclization Functionalization

The cis-hexahydrocarbazol-4-one scaffold undergoes diverse transformations:

Reduction and Grignard Addition

  • Reduction with NaBH₄ : Yields alcohol 12a as a single diastereomer (93% yield) .

  • Grignard Addition : Produces substituted alcohols (e.g., 13a ) with complete diastereoselectivity (70% yield) .

Methylation

Enolate formation with NaH followed by methyl iodide quenching introduces a methyl group at C4a (70% yield) .

Limitations and Scope

  • Steric Effects : Substituents like tert-butyl in the meta position on the aryl group direct regioselectivity during photocyclization .

  • Incompatible Substrates : Free hydroxyphenyl or 2-pyridyl groups hinder [6π] photocyclization .

Photocyclization

  • Irradiate enaminone (0.1 M in CH₂Cl₂) at λ = 366 nm for 3 h.

  • Concentrate and purify via silica gel chromatography .

Scientific Research Applications

It appears there may be a typo in the query, as the compound name includes "Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4 -yl)carbamate" while the provided search results refer to "Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6 -yl]carbamate." This article will focus on the applications of "Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate" based on the available search results.

Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate is a complex organic compound with a unique structure, including a tert-butyl group and a cyclopenta[c]pyridine ring system. The carbamate functional group contributes to its chemical reactivity and potential biological activity.

Potential Applications

  • Neurology and Pharmacology The compound's structure suggests potential activity in areas such as neurology or pharmacology because of its ability to cross biological membranes and interact with central nervous system targets. It can modulate enzyme activity or receptor function, making it a candidate for therapeutic applications.
  • Organic Synthesis Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate is synthesized through multi-step organic reactions from simpler precursors.

Structural Features and Significance

Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate stands out due to its specific cyclopenta[c]pyridine structure combined with the tert-butyl group. This arrangement influences its reactivity and biological interactions significantly compared to similar compounds.

Related Compounds

Compound NameIUPAC NameUnique Features
Tert-butyl (3AS,4AS,7AR)-7A-hydroxy-6,7-diisopropoxy-4A-methyl-5-oxo-2,3,3A,4,4A,5,7A,7B-octahydro-1H-pentaleno[1,2-B]pyrrole-1-carboxylateTert-butyl 2-(aminomethyl)-2-methyl-piperidineContains multiple isopropoxy groups
Methyl (4aS,7aR)-2,3,4...oxazineMethyl (4aS,...oxazineContains an oxazine ring
Tert-butyl (4S,...octahydro...Tert-butyl N-(...octahydro...Variation in stereochemistry

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Key Features: Features a norbornane-derived bicyclo[2.2.1]heptane system with an embedded nitrogen atom. The increased ring strain compared to the target compound’s cyclopenta[c]pyridine may enhance reactivity in alkylation or acylation reactions .
  • Applications : Used as a chiral building block in opioid receptor ligands and protease inhibitors .

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

  • Molecular Formula: C₁₄H₂₃NO₃
  • Key Features: A bicyclo[2.2.2]octane scaffold with a formyl substituent.

Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate (CAS: 2029751-64-0)

  • Molecular Formula : C₁₄H₂₀N₂O₃
  • Key Features : Contains a pyridinyl ketone side chain. The ketone group introduces electrophilic reactivity, enabling nucleophilic additions absent in the target compound’s Boc-protected amine .
  • Applications : Likely used in kinase inhibitor synthesis due to pyridine’s metal-coordinating properties .

Pharmacological Derivatives

Fluorescent Mu-Opioid Ligand (e.g., Compound 95h)

  • Molecular Formula : C₂₆H₃₃N₃O₇
  • Key Features: Incorporates a benzofuroisoquinoline core and Boc-protected lysine. While pharmacologically active, its polycyclic structure contrasts with the target compound’s simplicity, highlighting trade-offs between target affinity and synthetic complexity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound C₁₃H₂₂N₂O₂ 262.33 Boc-protected bicyclic amine CNS drug intermediates
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate C₁₁H₂₀N₂O₂ 236.29 Azabicycloheptane, Boc Opioid ligands, protease inhibitors
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate C₁₄H₂₃NO₃ 263.34 Formyl, bicyclooctane, Boc Conformationally flexible scaffolds
Tert-butyl (3-oxo-4-(pyridin-4-yl)butan-2-yl)carbamate C₁₄H₂₀N₂O₃ 264.32 Pyridinyl ketone, Boc Kinase inhibitors

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s hydrogenated pyridine core requires selective hydrogenation, whereas norbornane derivatives (e.g., 2-azabicyclo[2.2.1]heptane) are often synthesized via Diels-Alder reactions .
  • Physicochemical Properties : The cyclopenta[c]pyridine system offers intermediate lipophilicity (logP ~2.5), balancing membrane permeability and aqueous solubility better than more rigid or polar analogues .
  • Biological Activity : Bicyclic amines like the target compound show promise in dopamine receptor modulation, whereas pyridinyl ketones (e.g., CAS 2029751-64-0) are explored for kinase inhibition .

Biological Activity

Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H24_{24}N2_2O2_2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 2309442-01-9

Structure

The compound features a tert-butyl group attached to a cyclopentapyridine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit substantial antimicrobial properties. For instance:

  • Activity Against Gram-positive Bacteria : The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL). This is comparable to established antibiotics like vancomycin and linezolid .
  • Mechanism of Action : The antimicrobial action is believed to involve the depolarization of bacterial cytoplasmic membranes, leading to a loss of membrane potential and ultimately cell death .

Study 1: Efficacy Against MRSA

A study assessed the efficacy of this compound against various strains of MRSA. Results showed that the compound not only inhibited growth but also reduced biofilm formation significantly.

StrainMinimum Inhibitory Concentration (MIC)
MRSA (USA300)1.56 μg/mL
MRSA (USA100)3.12 μg/mL
VREfm0.78 μg/mL

Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of the compound towards mammalian cells compared to bacterial cells. It was found that the compound exhibited minimal cytotoxicity in lung MCR-5 and skin BJ fibroblast cell lines while maintaining potent antibacterial activity.

Cell LineIC50 (μg/mL)
MCR-5>100
BJ Fibroblast>100

Pharmacological Potential

The unique structure of this compound suggests potential applications in pharmacology beyond antimicrobial activity:

  • Anti-inflammatory Effects : Preliminary data suggest that similar compounds may modulate inflammatory pathways.
  • Neuroprotective Properties : Due to its interaction with certain neurotransmitter systems in animal models, there is speculation about its neuroprotective effects.

Q & A

Q. What analytical workflows identify and quantify byproducts in scaled-up syntheses?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) targets suspected byproducts (e.g., dimeric adducts or dealkylated species). Semi-preparative HPLC isolates unknowns for NMR structural elucidation . Quantitation uses external calibration curves (R² >0.99) .

Tables for Key Properties

Property Value/Description Reference
Molecular Weight319–327 g/mol
Solubility in DMSO>50 mg/mL
Stability in Acidic MediaRapid cleavage (t₁/₂ <1 h at pH 2)
Recommended Storage2–8°C, inert atmosphere, desiccated

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.